7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one
Overview
Description
It has been widely studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of coptisine chloride involves the extraction from natural sources such as Coptis chinensis. The extraction process typically includes the use of solvents like ethanol or methanol to isolate the alkaloid from the plant material. The crude extract is then purified using chromatographic techniques to obtain pure coptisine chloride.
Industrial Production Methods
Industrial production of coptisine chloride may involve large-scale extraction processes using similar solvents and purification techniques. The optimization of extraction conditions, such as solvent concentration, temperature, and extraction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Coptisine chloride undergoes various chemical reactions, including:
Oxidation: Coptisine chloride can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of coptisine chloride, leading to the formation of reduced alkaloids.
Substitution: Substitution reactions can introduce different functional groups into the coptisine chloride molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various coptisine derivatives with modified pharmacological properties .
Scientific Research Applications
Coptisine chloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of alkaloids.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Coptisine chloride exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with enzymes, receptors, and signaling molecules involved in inflammation, cell proliferation, and apoptosis.
Pathways Involved: The compound modulates pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway, leading to its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Berberine: Another alkaloid found in the same plant sources with similar therapeutic properties.
Palmatine: An alkaloid with comparable anti-inflammatory and anti-cancer effects.
Jatrorrhizine: Shares structural similarities and pharmacological activities with coptisine chloride.
Uniqueness
Coptisine chloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its unique pharmacokinetic properties also contribute to its therapeutic potential .
Properties
IUPAC Name |
7,8-dimethylindeno[1,2-b]quinoxalin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-9-7-13-14(8-10(9)2)19-16-15(18-13)11-5-3-4-6-12(11)17(16)20/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWXWXXEFOAELR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351630 | |
Record name | 7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40114-83-8 | |
Record name | NSC162690 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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